An In-depth Technical Guide to the N-Oleoyl Sphinganine Biosynthesis Pathway
An In-depth Technical Guide to the N-Oleoyl Sphinganine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the biosynthesis of N-Oleoyl sphinganine (B43673), a critical ceramide species involved in numerous cellular processes. The document details the enzymatic reactions, key molecular players, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data to support further research and drug development efforts.
Introduction to N-Oleoyl Sphinganine and the de Novo Sphingolipid Biosynthesis Pathway
N-Oleoyl sphinganine, also known as N-oleoyl-dihydrosphingosine, is a species of dihydroceramide (B1258172), which is a precursor to ceramide. Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation[1][2]. The biosynthesis of N-Oleoyl sphinganine is a part of the de novo sphingolipid synthesis pathway, which begins with the condensation of L-serine and palmitoyl-CoA[1]. This pathway is a fundamental process in eukaryotic cells, and its dysregulation has been implicated in various diseases.
The core reaction in the formation of N-Oleoyl sphinganine is the N-acylation of the sphinganine backbone with an oleoyl (B10858665) group, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS)[1]. The subsequent desaturation of the sphinganine backbone by dihydroceramide desaturase 1 (DES1) leads to the formation of N-oleoyl sphingosine (B13886) (oleoyl-ceramide)[3].
The Core Biosynthesis Pathway
The biosynthesis of N-Oleoyl sphinganine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER)[1].
Step 1: Formation of the Sphinganine Backbone
The synthesis of the sphingoid base, sphinganine, is the initial phase of the de novo pathway.
-
Serine Palmitoyltransferase (SPT) : This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is considered the rate-limiting step in sphingolipid biosynthesis.
-
3-Ketosphinganine Reductase (KDSR) : The 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by this reductase, utilizing NADPH as a cofactor.
Step 2: N-Acylation of Sphinganine
This step is the defining reaction for the formation of N-Oleoyl sphinganine and is catalyzed by a specific group of enzymes.
-
Ceramide Synthases (CerS) : Mammals have six isoforms of CerS (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths[4][5]. The formation of N-Oleoyl sphinganine involves the transfer of an oleoyl group (C18:1) from oleoyl-CoA to the amino group of sphinganine. Several CerS isoforms, including CerS1, CerS3, and CerS4, have been shown to utilize C18-CoA substrates[4][5][6].
Step 3: Desaturation to Ceramide
While the focus of this guide is N-Oleoyl sphinganine (a dihydroceramide), it is crucial to understand its conversion to the corresponding ceramide.
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Dihydroceramide Desaturase 1 (DES1) : This enzyme introduces a trans-double bond at the 4,5-position of the sphinganine backbone of N-Oleoyl sphinganine, converting it to N-oleoyl sphingosine (C18:1-ceramide)[7][8]. This reaction requires molecular oxygen and a reductant, typically NADH[8].
Signaling Pathway Diagram
Caption: De novo biosynthesis of N-Oleoyl sphinganine and its conversion to N-oleoyl sphingosine.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products of the N-Oleoyl sphinganine biosynthesis pathway.
Table 1: Substrate Specificity of Human Ceramide Synthase Isoforms
| CerS Isoform | Preferred Acyl-CoA Chain Length(s) | Activity with C18:1-CoA (Oleoyl-CoA) | Reference(s) |
| CerS1 | C18:0 | Yes | [1][4] |
| CerS2 | C22:0 - C24:0 | Low to negligible | [9][10] |
| CerS3 | Broad (C18-C26+) | Yes | [4][6] |
| CerS4 | C18:0 - C20:0 | Yes | [4][6] |
| CerS5 | C16:0 | Low | [11][12] |
| CerS6 | C14:0 - C16:0 | Low | [4][12] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference(s) |
| CerS Isoforms (general) | Sphinganine | 2 - 5 µM | Not specified | Mammalian (overexpressed) | [12] |
| Dihydroceramide Desaturase 1 (DES1) | N-octanoyl-D-erythro-sphinganine | 340 µM | Not specified | Rat Liver Microsomes | [8] |
| Dihydroceramide Desaturase 1 (DES1) | NADH | 120 µM | Not specified | Rat Liver Microsomes | [8] |
Table 3: Reported Levels of N-Oleoyl Ceramide (C18:1-Cer) in Biological Samples
| Sample Type | Condition | Concentration/Abundance | Reference(s) |
| Human Plasma | Healthy | Variable, often a minor species | [13][14] |
| Human Plasma | Obese Adults | Levels may be altered | [13] |
| Rat Liver | Normal | Detectable | [13][14] |
| Rat Muscle | Normal | Detectable | [13][14] |
| Rat Heart | Normal | Detectable | [14] |
Note: Quantitative data for N-Oleoyl sphinganine specifically is less abundant in the literature than for its desaturated form, N-oleoyl ceramide. The levels can vary significantly depending on the cell type, tissue, and physiological state.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the N-Oleoyl sphinganine biosynthesis pathway.
In Vitro Ceramide Synthase Assay
This protocol is adapted for measuring the activity of ceramide synthases in cell or tissue homogenates using a fluorescently labeled substrate.
Workflow Diagram:
Caption: Workflow for the in vitro ceramide synthase assay using a fluorescent substrate.
Materials:
-
Cell or tissue homogenate
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Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
NBD-sphinganine (fluorescent substrate)
-
Oleoyl-CoA
-
Chloroform/Methanol solution (1:2, v/v)
-
TLC plate or HPLC system with a fluorescence detector
Procedure:
-
Prepare Homogenates: Homogenize cells or tissues in a suitable buffer (e.g., homogenization buffer containing protease inhibitors) on ice. Determine the protein concentration of the homogenate.
-
Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, NBD-sphinganine (e.g., 10 µM final concentration), and oleoyl-CoA (e.g., 50 µM final concentration).
-
Initiate the Reaction: Add the cell or tissue homogenate (e.g., 20-50 µg of protein) to the reaction mixture to a final volume of 20-100 µL.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding an excess of chloroform/methanol (1:2, v/v).
-
Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method).
-
Separation and Quantification:
-
TLC: Spot the extracted lipids on a silica (B1680970) gel TLC plate and develop the plate using a suitable solvent system (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-N-Oleoyl sphinganine spot.
-
HPLC: Resuspend the dried lipid extract in a suitable solvent and inject it into an HPLC system equipped with a fluorescence detector. Separate the lipids using a C18 reverse-phase column and quantify the peak corresponding to NBD-N-Oleoyl sphinganine.
-
In Situ Dihydroceramide Desaturase Assay
This protocol measures the activity of dihydroceramide desaturase in living cells using a fluorescently labeled dihydroceramide analog.
Workflow Diagram:
Caption: Workflow for the in situ dihydroceramide desaturase assay.
Materials:
-
Cultured cells
-
Cell culture medium
-
Fluorescent dihydroceramide analog (e.g., C12-NBD-dihydroceramide)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., isopropanol, hexane, water)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells and grow them to the desired confluency in a multi-well plate.
-
Labeling: Add the fluorescent dihydroceramide analog to the cell culture medium at a final concentration of, for example, 500 nM.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 6 hours) at 37°C.
-
Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then harvest the cells (e.g., by scraping).
-
Lipid Extraction: Perform a total lipid extraction from the cell pellet.
-
LC-MS/MS Analysis: Analyze the lipid extract using a suitable LC-MS/MS method to separate and quantify the fluorescent dihydroceramide substrate and the fluorescent ceramide product.
-
Data Analysis: Calculate the percentage of conversion of the dihydroceramide analog to the ceramide product to determine the in situ enzyme activity.
Lipidomics Analysis for N-Oleoyl Sphinganine Quantification
This protocol outlines a general workflow for the quantification of endogenous N-Oleoyl sphinganine from biological samples using LC-MS/MS.
Workflow Diagram:
Caption: General workflow for the quantification of N-Oleoyl sphinganine by LC-MS/MS.
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standard (e.g., a non-naturally occurring odd-chain dihydroceramide like C17-dihydroceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system with electrospray ionization (ESI)
Procedure:
-
Sample Preparation: Homogenize tissue samples or pellet cultured cells. For plasma, use a defined volume.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample before extraction.
-
Lipid Extraction: Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the lipids using a reverse-phase C18 column.
-
Use Multiple Reaction Monitoring (MRM) mode for detection. The precursor ion for N-Oleoyl sphinganine (d18:0/18:1) would be its [M+H]⁺ or [M+Na]⁺ adduct, and the product ion would be a characteristic fragment (e.g., corresponding to the sphinganine backbone).
-
-
Quantification: Integrate the peak areas for N-Oleoyl sphinganine and the internal standard. Calculate the concentration of N-Oleoyl sphinganine in the original sample based on the peak area ratio and the known concentration of the internal standard.
Conclusion
The biosynthesis of N-Oleoyl sphinganine is a tightly regulated process with significant implications for cellular function and disease. This guide has provided a detailed overview of the core pathway, presented available quantitative data, and offered comprehensive experimental protocols to facilitate further research. A deeper understanding of the kinetics and regulation of the ceramide synthases involved in oleoyl-CoA utilization will be crucial for the development of targeted therapeutics for a range of metabolic and proliferative disorders.
References
- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 5. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in ceramide metabolism are essential in Madin-Darby canine kidney cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
